(S)-2-m-Tolyl-propionic acid
Description
Chirality and Stereoisomeric Importance in Organic Synthesis
The defining feature of (S)-2-m-Tolyl-propionic acid is its chirality. The central carbon atom bonded to the carboxyl group, the methyl group, the hydrogen atom, and the m-tolyl group is a stereocenter. This results in two non-superimposable mirror-image isomers, or enantiomers: the (S)- and (R)-enantiomers. libretexts.org Stereoisomers are molecules that have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. libretexts.org
The specific spatial arrangement, or stereochemistry, of a chiral molecule can dramatically influence its biological activity and chemical reactivity. In the realm of organic synthesis, the ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly in the development of pharmaceuticals and other bioactive molecules. The distinct three-dimensional structure of each enantiomer often leads to different interactions with other chiral molecules, such as enzymes and receptors in biological systems.
The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. For this compound, achieving high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is crucial for its application as a chiral building block. Researchers have developed various enantioselective strategies to produce the desired (S)-enantiomer in high optical purity, often exceeding 99% ee. nih.govacs.org
Context within the 2-Arylpropionic Acid Family and Related Chiral Carboxylic Acids
This compound belongs to the broader class of 2-arylpropionic acids, often referred to as "profens". ebi.ac.uknih.govhumanjournals.com This family of compounds is characterized by a propionic acid moiety with an aryl group attached to the alpha-carbon. ebi.ac.uk Many members of this family are well-known non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. humanjournals.commdpi.comorientjchem.org
The general structure of 2-arylpropionic acids allows for a wide range of derivatives with diverse pharmacological activities. humanjournals.comorientjchem.org The nature and substitution pattern of the aryl group significantly influence the compound's properties. In the case of this compound, the meta-tolyl group provides specific steric and electronic characteristics that are beneficial in various synthetic applications. chemshuttle.com
The study of 2-arylpropionic acids has led to the development of numerous synthetic methodologies, including palladium-catalyzed reactions, for their efficient preparation. mdpi.com These methods are often designed to be flexible, allowing for the synthesis of a variety of derivatives from common starting materials. mdpi.com
Significance as a Chiral Building Block and Intermediate in Advanced Synthetic Methodologies
The primary significance of this compound in academic research lies in its role as a versatile chiral building block. A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger, more complex molecule, thereby transferring its chirality.
This compound has been instrumental in the synthesis of complex target molecules, including pharmaceutical candidates. For instance, it is a key intermediate in the scalable synthesis of a selective cholecystokinin (B1591339) 1 (CCK 1) receptor antagonist. nih.govacs.org The synthesis of this antagonist highlights the importance of obtaining the (S)-enantiomer with high optical purity. nih.govacs.org
Several advanced synthetic strategies have been employed to produce enantiomerically pure this compound and its derivatives. These include:
Enzyme-catalyzed kinetic resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. nih.govacs.org For example, the hydrolysis of a racemic ester of 2-m-tolyl-propionic acid can be catalyzed by an esterase to yield the (S)-acid with high enantiomeric excess. nih.govacs.orgnih.gov
Diastereoselective addition: This approach involves reacting the precursor with a chiral auxiliary, such as (S)-(-)-ethyl lactate, to create diastereomers that can be separated. nih.govacs.org
Asymmetric hydrogenation: Chiral catalysts, such as those based on ruthenium-BINAP complexes, can be used to hydrogenate a prochiral precursor to selectively form the (S)-enantiomer.
The availability of these sophisticated methods underscores the value of this compound as a tool for constructing complex chiral molecules in a controlled and predictable manner.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 M Tolyl Propionic Acid and Chiral Analogues
Enantioselective Synthesis Strategies
The direct synthesis of the desired (S)-enantiomer is a primary goal in pharmaceutical and chemical manufacturing to ensure the therapeutic efficacy and reduce potential side effects associated with the racemic mixture.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful tool for the direct synthesis of chiral molecules from prochiral substrates. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Asymmetric hydrogenation is a highly efficient method for producing chiral α-substituted propionic acids. This technique typically involves the hydrogenation of α-substituted acrylic acids using a chiral transition metal catalyst. Transition metals such as rhodium and ruthenium, complexed with chiral ligands, have been extensively studied for this purpose. For instance, the hydrogenation of 2-aryl acrylic acids can yield the corresponding (S)-2-arylpropanoic acids with high enantiomeric excess (ee). More recently, the use of more earth-abundant metals like nickel has been explored for the asymmetric hydrogenation of α-substituted acrylic acids, affording the products with up to 99.4% ee. nih.gov The success of this method relies on the careful selection of the chiral ligand and reaction conditions to maximize both conversion and enantioselectivity.
Table 1: Asymmetric Hydrogenation of 2-Aryl Acrylic Acids
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodium-Chiral Phosphine | 2-(m-tolyl)acrylic acid | (S)-2-m-Tolyl-propionic acid | High |
| Ruthenium-BINAP | 2-Aryl acrylic acids | (S)-2-Arylpropanoic acids | >95% |
| Nickel-Chiral Ligand | α-Aryl substituted acrylic acids | Chiral α-Arylpropionic acids | up to 99.4% |
Palladium-catalyzed reactions are versatile tools in organic synthesis. Asymmetric hydroxycarbonylation of vinyl arenes presents a direct and atom-economical route to 2-arylpropanoic acids. nih.gov This reaction utilizes carbon monoxide and water in the presence of a palladium catalyst and a chiral ligand to convert a vinyl arene into the corresponding carboxylic acid with high enantioselectivity. nih.gov The choice of the chiral ligand is crucial for achieving high enantiomeric excess.
The Heck reaction, another palladium-catalyzed cross-coupling reaction, involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com While not a direct method for synthesizing this compound, it is a valuable tool for creating chiral analogues and precursors. By employing a chiral ligand, asymmetric variants of the Heck reaction can be used to generate chiral building blocks that can be further elaborated to the desired product.
The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis. For the synthesis of chiral 2-arylpropionic acids, ligands based on phosphines, such as BINAP, and phosphoramidites have proven to be highly effective. researchgate.net The steric and electronic properties of the ligand play a critical role in determining the enantioselectivity of the catalytic reaction. The design of ligands often involves creating a chiral environment around the metal center that preferentially stabilizes the transition state leading to the desired enantiomer. The evaluation of new ligands typically involves screening them in a model reaction and analyzing the enantiomeric excess of the product using techniques such as chiral high-performance liquid chromatography (HPLC).
Chiral Resolution Techniques
Chiral resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. This approach is particularly useful when direct asymmetric synthesis is challenging or inefficient.
Enzyme-catalyzed kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. nih.gov Lipases are a class of enzymes commonly employed for this purpose due to their ability to catalyze the hydrolysis or esterification of a wide range of substrates with high enantioselectivity. nih.gov
In a typical kinetic resolution of a racemic ester of 2-m-Tolyl-propionic acid, a lipase (B570770) will selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched ester and the hydrolyzed, enantiomerically enriched carboxylic acid. These two products can then be separated by conventional chemical methods. For example, lipases such as Candida antarctica lipase B (CALB) and Candida rugosa lipase have been successfully used for the kinetic resolution of various 2-arylpropionic acid derivatives. nih.gov The efficiency of the resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other.
Table 2: Enzyme-Catalyzed Kinetic Resolution
| Enzyme | Substrate | Reaction Type | Outcome |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | Racemic ester of 2-m-Tolyl-propionic acid | Hydrolysis | Enantiomerically enriched (S)-acid and (R)-ester |
| Candida rugosa lipase | Racemic ester of 2-m-Tolyl-propionic acid | Esterification | Enantiomerically enriched (S)-ester and (R)-acid |
Chemical Kinetic Resolution Methods
Chemical kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach has been extensively applied to the synthesis of enantiopurified 2-arylpropionic acids.
Enzymatic kinetic resolution, a subset of kinetic resolution, utilizes enzymes as chiral catalysts. Lipases are particularly prominent in this field due to their ability to selectively catalyze the esterification or hydrolysis of one enantiomer over the other. nih.gov Fungal lipases from species such as Candida rugosa, Rhizomucor miehei, and Candida antarctica (specifically lipase B) have been widely studied for the resolution of profens like ibuprofen (B1674241). nih.gov These enzymatic resolutions are often carried out through enantioselective esterification, where the enzyme preferentially converts one enantiomer into its ester, allowing for the separation of the unreacted enantiomer. nih.gov For instance, the kinetic resolution of racemic ketoprofen (B1673614) has been successfully demonstrated using Candida rugosa lipase, achieving high conversion and enantioselectivity for the synthesis of (S)-ketoprofen. nih.gov
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. This is achieved by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. researchgate.net Chemoenzymatic DKR, which pairs a lipase with a metal catalyst, has been effectively used for the synthesis of various chiral compounds. nih.gov For example, the DKR of (R,S)-fenoprofen thioester was developed using a lipase for enantioselective hydrolysis and trioctylamine (B72094) as a racemization catalyst. researchgate.net
Esterases are another class of enzymes employed in the kinetic resolution of 2-arylpropionic acid esters. Through protein engineering, the enantioselectivity of these enzymes can be enhanced. For example, a bHSL family esterase, Est924, was engineered to improve its stereopreference for ethyl (S)-2-arylpropionates, enabling the synthesis of (S)-ketoprofen and (S)-naproxen. nih.gov
The efficiency of these resolution methods can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions. Research has shown that parameters such as temperature and pH can significantly impact the relative activity and stability of the enzymes used. mdpi.com
Table 1: Examples of Lipases Used in the Kinetic Resolution of Profens
| Lipase Source | Profen Resolved | Resolution Method | Reference |
|---|---|---|---|
| Candida rugosa | Ibuprofen, Ketoprofen | Enantiomeric Esterification, Hydrolysis | nih.govnih.gov |
| Rhizomucor miehei | Ibuprofen | Enantiomeric Esterification | nih.gov |
| Candida antarctica Lipase B | Ibuprofen | Enantiomeric Esterification | nih.govmdpi.com |
| Aspergillus niger | Ketoprofen | Kinetic Resolution of Methyl Ester | mdpi.com |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis provides an alternative route to chiral molecules by creating a new stereocenter under the influence of an existing one, often a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org
One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids, carbohydrates, or terpenes. nih.gov For the synthesis of 2-arylpropionic acids, lactamides derived from (S)-lactic acid have been employed as chiral auxiliaries. researchgate.net The racemic 2-arylpropionic acid is first converted into a mixture of diastereomeric esters by reaction with the chiral lactamide (B1674226). The stereoselectivity of this esterification can be influenced by the choice of solvent and the specific structure of the lactamide auxiliary. researchgate.net Subsequent separation of the diastereomers and removal of the chiral auxiliary yields the desired enantiomerically enriched 2-arylpropionic acid. researchgate.net
Another approach utilizes chiral auxiliaries in substitution reactions. For instance, pyrrolidine-derived (S)-lactamide auxiliaries have been shown to mediate highly stereoselective coupling reactions between racemic α-haloacids and aryloxides. researchgate.net Similarly, chiral mannitol (B672) has been used as an auxiliary in the synthesis of optically active 2-arylpropanoic acids through 1,2-aryl enantioselective migrations. researchgate.net
The development of novel chiral auxiliaries remains an active area of research. For example, (S)-3,4-dihydro-3-methyl-2H- researchgate.netviamedica.plbenzoxazines have been used as chiral resolving agents in the acylative kinetic resolution of racemic 2-aryloxy propionyl chlorides to produce enantiopure 2-aryloxy propionic acids. urfu.ru
General Synthetic Routes to the 2-m-Tolylpropionic Acid Scaffold (Racemic or Non-Specific Stereoisomer)
While the synthesis of the specific (S)-enantiomer requires stereoselective methods, the preparation of the racemic 2-m-tolylpropionic acid scaffold can be achieved through more conventional synthetic routes.
Formation of Acid Chlorides and Amide Derivatives
A common transformation of carboxylic acids is their conversion to more reactive derivatives like acid chlorides and amides. msu.edu The formation of an acid chloride from a carboxylic acid is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, 3-(4-methylphenyl)propionic acid can be converted to 3-(4-methylphenyl)propionyl chloride by reacting it with oxalyl chloride in dichloromethane. This acid chloride can then readily react with amines to form the corresponding amide derivatives.
Amide bond formation can also be achieved directly from the carboxylic acid using coupling reagents. N,N'-dicyclohexylcarbodiimide (DCC) is a classic example of a reagent used to facilitate the synthesis of amide prodrugs from 2-arylpropionic acids and amines. researchgate.net
Oxidative Coupling Reactions in Scaffold Assembly
Oxidative coupling reactions offer a pathway to construct the carbon-nitrogen bonds often found in derivatives of 2-m-tolylpropionic acid. Modern catalytic methods, such as those employing cooperative photoredox and copper catalysis, have enabled the oxidative cross-coupling of aryl boronic acids with various amines. chemrxiv.orgchemrxiv.org This type of reaction allows for the formation of C-N bonds under mild, aerobic conditions. chemrxiv.orgchemrxiv.org While not a direct synthesis of the carboxylic acid itself, these coupling strategies are valuable for creating precursors and derivatives of the 2-m-tolylpropionic acid scaffold.
Precursor Synthesis and Derivatization Strategies
The synthesis of the 2-m-tolylpropionic acid scaffold often begins with simpler aromatic precursors. For instance, a common starting material for related 2-arylpropionic acids is an arylacetonitrile. orgsyn.org Monomethylation of the arylacetonitrile, followed by hydrolysis of the nitrile group, yields the corresponding 2-arylpropionic acid. orgsyn.org
Another synthetic approach involves the Friedel-Crafts reaction. For example, the synthesis of 2-(4-Chloromethylphenyl) propionic acid, a key intermediate for the drug loxoprofen, starts with the condensation of methyl benzene (B151609) with propionyl chloride to form methyl propiophenone. google.com Subsequent bromination, methoxycarbonylation, and hydrolysis yield 2-(p-tolyl)propionic acid, which can then be chlorinated. google.com Similarly, 3-aroylprop-2-enoic acids can react with aromatic hydrocarbons like o-xylene (B151617) under Friedel-Crafts conditions to produce precursors for propanoic acid derivatives. researchgate.net
Derivatization of the carboxylic acid group is a common strategy to modify the properties of the molecule. Besides the formation of amides and esters, other derivatives can be synthesized. For example, 2-(3-benzoylphenyl)propanoic acid (ketoprofen) has been used as a starting material to synthesize 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-arylpropionic acids (profens) |
| Ibuprofen |
| Ketoprofen |
| Naproxen |
| Fenoprofen |
| (S)-ketoprofen |
| (S)-naproxen |
| (R,S)-fenoprofen thioester |
| trioctylamine |
| ethyl (S)-2-arylpropionates |
| (S)-lactic acid |
| α-haloacids |
| (S)-3,4-dihydro-3-methyl-2H- researchgate.netviamedica.plbenzoxazines |
| 2-aryloxy propionyl chlorides |
| 2-aryloxy propionic acids |
| thionyl chloride (SOCl₂) |
| oxalyl chloride ((COCl)₂) |
| 3-(4-methylphenyl)propionic acid |
| 3-(4-methylphenyl)propionyl chloride |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| aryl boronic acids |
| arylacetonitrile |
| 2-(4-Chloromethylphenyl) propionic acid |
| loxoprofen |
| methyl benzene |
| propionyl chloride |
| methyl propiophenone |
| 2-(p-tolyl)propionic acid |
| 3-aroylprop-2-enoic acids |
| o-xylene |
| 2-(3-benzoylphenyl)propanoic acid |
| 2-(3-benzoyl phenyl)propanohydroxamic acid |
Stereochemical Analysis and Determination
Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. Several analytical methods are employed to quantify the enantiomeric excess of (S)-2-m-Tolyl-propionic acid.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining their relative proportions. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.
For the analysis of 2-arylpropionic acids, such as 2-m-Tolyl-propionic acid, polysaccharide-based CSPs, like those derived from cellulose or amylose, are commonly used. For instance, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support (e.g., Chiralcel OD-R) has been shown to be effective. nih.gov The separation is typically achieved in the reversed-phase mode.
The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an aqueous solution (often with a pH-adjusting additive like trifluoroacetic acid) and an organic modifier such as acetonitrile or methanol is frequently employed. rsc.org For acidic analytes like this compound, the pH of the mobile phase can significantly influence retention times and resolution. semanticscholar.org The addition of organic modifiers like ethanol to the mobile phase can also enhance the resolution of certain arylpropionic acids. rsc.org The detection is typically carried out using a UV detector.
| Parameter | Condition |
| Stationary Phase | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel OD-R) |
| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., 0.05% TFA) or Methanol/Water |
| Detection | UV Spectroscopy |
This table represents typical starting conditions for the chiral HPLC analysis of 2-arylpropionic acids and may require optimization for this compound.
Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile compounds. For acidic compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. The carboxylic acid group can be converted to an ester, for example, by reaction with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral GC column.
Alternatively, direct enantiomeric separation can be achieved using a chiral stationary phase. Cyclodextrin-based chiral capillary columns are widely used for this purpose. These stationary phases form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times. The selection of the specific cyclodextrin derivative and the temperature program are crucial for achieving baseline separation.
| Parameter | Condition |
| Stationary Phase | Cyclodextrin-based Chiral Capillary Column |
| Derivatization | Often required (e.g., esterification) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table outlines general conditions for chiral GC analysis of acidic compounds and would need to be adapted for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
When a chiral solvating agent is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with both enantiomers. These complexes have different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers, allowing for their quantification by integration. Diphenylprolinol derivatives have been explored as effective CSAs for various carboxylic acids. rsc.org
Alternatively, the carboxylic acid can be reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. The resulting diastereomers have distinct NMR spectra, and the relative integration of specific signals can be used to determine the enantiomeric excess of the original acid.
Optical Rotation Measurements ([α]D) and Specific Rotation Data
Optical rotation is a fundamental property of chiral molecules. It is the rotation of the plane of plane-polarized light when it passes through a solution of a chiral compound. The magnitude and direction of this rotation are measured using a polarimeter.
The specific rotation ([α]) is a standardized measure of the optical rotation of a compound. It is defined as the observed rotation of a solution at a specific concentration and path length, under defined conditions of temperature and wavelength (typically the sodium D-line at 589 nm). The specific rotation is a characteristic physical constant for a pure enantiomer.
For this compound, the specific rotation would be a negative value, indicating levorotatory behavior. The corresponding (R)-enantiomer would exhibit a positive specific rotation of the same magnitude. The enantiomeric excess of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer.
| Property | Description |
| Optical Rotation | The angle by which the plane of polarized light is rotated by a solution of the compound. |
| Specific Rotation ([α]D) | A standardized measure of optical rotation, characteristic of a pure enantiomer. |
Spectroscopic Characterization of Enantiomers and Derivatives
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its derivatives.
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the tolyl group, the methine proton at the chiral center, the methyl protons adjacent to the chiral center, and the methyl protons of the tolyl group.
The chemical shifts (δ) and coupling constants (J) of these signals are indicative of the molecular structure.
| Protons | Expected Chemical Shift Range (ppm) | Multiplicity |
| Aromatic (Tolyl) | 7.0 - 7.3 | Multiplet |
| Methine (CH) | 3.6 - 3.8 | Quartet |
| Methyl (CH3 at chiral center) | 1.4 - 1.6 | Doublet |
| Methyl (Tolyl CH3) | 2.3 - 2.4 | Singlet |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | Singlet (broad) |
This table provides an estimation of the ¹H NMR chemical shifts for this compound based on similar structures. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift of the signal being indicative of the local electronic environment of that carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~175-185 |
| C (ipso-Aromatic, attached to propionic acid) | ~138-142 |
| C (ipso-Aromatic, attached to methyl group) | ~137-140 |
| CH (Aromatic) | ~128-130 |
| CH (Aromatic) | ~127-129 |
| CH (Aromatic) | ~125-127 |
| CH (alpha to COOH) | ~45-50 |
| CH₃ (on aromatic ring) | ~20-23 |
| CH₃ (on propionic acid chain) | ~17-20 |
Note: The chemical shift values are predicted and may vary slightly from experimental values depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Compound Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can confirm the molecular formula of a compound, distinguishing it from other compounds with the same nominal mass.
For this compound, with the molecular formula C₁₀H₁₂O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value can then be compared to the experimentally determined mass from HRMS analysis to verify the compound's identity.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | - |
| Calculated Exact Mass | 164.08373 u | nih.gov |
| Monoisotopic Mass | 164.083729621 u | nih.gov |
The high degree of accuracy afforded by HRMS provides strong evidence for the elemental composition of this compound, and when used in conjunction with other spectroscopic techniques like NMR, it offers a comprehensive and definitive structural confirmation.
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks for Complex Molecular Architectures
Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, allowing for the construction of specific stereoisomers. (S)-2-m-Tolyl-propionic acid, with its defined stereochemistry, serves as a valuable chiral synthon. Its structural motif can be incorporated into larger, more intricate molecular architectures, transferring its chirality to the target molecule. The tolyl group offers a site for further functionalization, while the propionic acid moiety provides a handle for various chemical transformations, such as amide bond formation or reduction to an alcohol. The enantiopure nature of this compound is critical in the synthesis of molecules where biological activity is dependent on a specific three-dimensional arrangement. nih.gov
Utility in Peptide Synthesis and Amino Acid Derivatives
The field of peptide science often requires the incorporation of non-natural amino acids to enhance the biological activity, stability, or conformational properties of peptides. researchgate.netbiosynth.com this compound can serve as a precursor for the synthesis of non-natural amino acid derivatives. For instance, the carboxylic acid group can be converted to an amino group through various synthetic routes, leading to the formation of a chiral amine that can be further elaborated into a novel amino acid. The tolyl group provides a hydrophobic side chain that can influence the folding and binding properties of a peptide sequence into which it is incorporated. While direct modifications of peptides with this compound are not extensively documented, its derivatives, such as 2-Azido-3-(m-tolyl)propanoic acid, are utilized in the synthesis of modified amino acids.
Application as Chiral Auxiliaries in Asymmetric Reactions
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is typically removed. While there is a wide array of chiral auxiliaries available to synthetic chemists, the application of this compound itself as a chiral auxiliary is not a commonly reported strategy. However, the principles of asymmetric induction, where a chiral center influences the formation of a new stereocenter, are fundamental to its use as a chiral building block. chemscene.com The stereogenic center of this compound can direct the approach of reagents, leading to the preferential formation of one diastereomer in subsequent reactions on a molecule that contains this fragment.
Precursor in the Synthesis of Specific Organic Compounds (Excluding Direct Drug Product Activity)
Beyond its role in constructing complex architectures, this compound can be utilized as a starting material for the synthesis of other valuable chiral organic compounds. The carboxylic acid functionality can be transformed into a variety of other functional groups. For example, reduction of the carboxylic acid would yield the corresponding chiral alcohol, (S)-2-m-tolyl-1-propanol, which can be a useful intermediate in its own right. Furthermore, the aromatic tolyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, leading to a diverse range of chiral molecules derived from the parent acid.
Potential for Derivatization in Material Science and Polymer Development
The development of functional polymers and materials with specific properties is a rapidly growing area of research. nih.govmdpi.com Chiral monomers can be polymerized to create chiral polymers with unique optical or recognition properties. Derivatives of this compound have shown potential in this area. For example, a derivative, (S)-2-(acrylamido) propanoic acid, has been synthesized and used as a chiral functional monomer. This monomer was copolymerized with a crosslinker in the presence of a racemic template molecule to create a nano-sized chiral imprinted polymer (CIP). This CIP demonstrated the ability to selectively recognize one enantiomer over the other, highlighting the potential of materials derived from this compound in chiral separation technologies. capotchem.com The inherent chirality of the monomer, derived from L-alanine in this specific study, was crucial for the stereoselective recognition properties of the resulting polymer.
Mechanistic and Computational Investigations
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of 2-arylpropionic acids, including (S)-2-m-Tolyl-propionic acid, often involves the formation of the α-aryl carbon-carbon bond. A common and economically attractive method is the direct methylation of the corresponding arylacetonitrile. Mechanistic studies on analogous 2-phenylpropionic acid suggest a pathway involving dimethyl carbonate (DMC) as both a methoxycarbonylating and a methylating agent.
The proposed mechanism proceeds through a BAc2 (base-catalyzed acyl substitution) pathway followed by a BAl2 (base-catalyzed alkyl substitution) pathway. The reaction is initiated by the deprotonation of the α-carbon of the tolylacetonitrile by a base, creating a nucleophilic carbanion. This is followed by an attack on the carbonyl carbon of dimethyl carbonate, leading to a methoxycarbonylated intermediate. Subsequent methylation at the α-position, facilitated by another molecule of dimethyl carbonate, and final hydrolysis of the nitrile group yields the desired 2-m-tolyl-propionic acid. The enantioselectivity, yielding the (S)-enantiomer, is typically achieved through the use of chiral catalysts or resolving agents at different stages of the synthesis, the specifics of which dictate the precise transition states and intermediates.
A general representation of this mechanistic approach is outlined in the table below:
| Step | Description | Reactants | Intermediates/Products |
| 1 | Deprotonation | m-Tolylacetonitrile, Base | m-Tolylacetonitrile carbanion |
| 2 | Methoxycarbonylation | m-Tolylacetonitrile carbanion, Dimethyl carbonate | Methoxycarbonylated intermediate |
| 3 | Methylation | Methoxycarbonylated intermediate, Dimethyl carbonate | 2-(m-Tolyl)propionitrile |
| 4 | Hydrolysis | 2-(m-Tolyl)propionitrile | This compound |
Computational Chemistry Studies on Molecular Properties and Reactivity
Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of this compound at the atomic level. These theoretical studies can predict molecular geometry, electronic structure, and the energetics of reaction pathways, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For compounds similar to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, are utilized to determine various molecular properties.
These calculations can provide detailed information on:
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to describe the three-dimensional structure of the molecule.
Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and its susceptibility to electronic excitation.
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
A hypothetical summary of DFT-calculated properties for this compound is presented below:
| Property | Calculated Value (Arbitrary Units) | Significance |
| Total Energy | -E | Represents the stability of the molecule. |
| Dipole Moment | µ | Indicates the polarity of the molecule. |
| HOMO Energy | EHOMO | Relates to the ability to donate an electron. |
| LUMO Energy | ELUMO | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and stability. |
Theoretical calculations are instrumental in understanding the origins of selectivity in chemical reactions, particularly in enantioselective synthesis. By modeling the transition states of competing reaction pathways, the factors that favor the formation of one enantiomer over the other can be identified. nih.gov
For the synthesis of this compound, computational models can be constructed to analyze the transition states of the key bond-forming steps. These calculations can reveal the energetic differences between the diastereomeric transition states leading to the (S) and (R) enantiomers. The enantioselectivity is determined by the difference in the free energy of activation (ΔΔG‡) for the two pathways.
Key aspects investigated in these theoretical studies include:
Transition State Geometries: Determining the precise arrangement of atoms at the peak of the reaction energy profile.
Activation Energies: Calculating the energy barriers for the formation of each enantiomer. A lower activation energy for the pathway leading to the (S)-enantiomer would explain the observed selectivity.
Non-covalent Interactions: Identifying and quantifying weak interactions, such as hydrogen bonds, steric repulsions, and van der Waals forces, between the substrate and the chiral catalyst or auxiliary in the transition state. acs.org These interactions often play a crucial role in enantiodiscrimination. nih.gov
The insights gained from these computational studies are invaluable for the rational design of more efficient and selective catalysts for the synthesis of this compound and other chiral molecules.
Biodegradation and Environmental Fate in Academic Contexts
Microbial Degradation Pathways of Arylpropionic Acids
Arylpropionic acids, often categorized as "profens," are a significant group of non-steroidal anti-inflammatory drugs (NSAIDs) that can enter the environment through various wastewater streams mdpi.comoaepublish.com. Their chemical structure, characterized by a propionic acid moiety attached to an aromatic ring, makes them susceptible to microbial degradation, although the efficiency of this process can vary orientjchem.org.
Research into the microbial breakdown of arylpropionic acids has largely focused on common pharmaceuticals such as ibuprofen (B1674241) and naproxen. Studies have identified that the degradation process is often initiated by the activation of the carboxyl group of the propionic acid side chain to a thioester, specifically acyl-CoA synthetase. This activation is a crucial step that prepares the molecule for subsequent enzymatic reactions nih.govnih.gov.
Following the formation of the acyl-CoA thioester, the molecule can undergo a process of chiral inversion. For many arylpropionic acids, only the (S)-enantiomer is pharmacologically active. However, the (R)-enantiomer can be converted to the active (S)-form in vivo by the enzyme 2-arylpropionyl-CoA epimerase nih.govwikipedia.org. This enzymatic conversion underscores the stereospecific nature of the biological processes involved in the metabolism of these compounds.
The central aromatic ring of arylpropionic acids is a key target for microbial degradation. Bacterial strains, particularly from the genera Pseudomonas and Sphingomonas, have been identified as capable of mineralizing these compounds researchgate.netmdpi.comnih.gov. The degradation pathways typically involve hydroxylation of the aromatic ring, followed by ring cleavage. For instance, in the degradation of ibuprofen by Sphingomonas species, the catabolic ipf genes are responsible for the initial steps of mineralization mdpi.com. The degradation of 3-phenylpropanoic acid, a structurally related compound, has been shown to proceed through intermediates such as cinnamic acid and catechol, indicating a pathway involving side-chain modification and subsequent aromatic ring cleavage researchgate.net.
The complete mineralization of arylpropionic acids results in the conversion of the organic molecule to carbon dioxide, water, and mineral salts. However, the rate and extent of biodegradation can be influenced by various environmental factors and the specific microbial communities present griffith.edu.aunih.gov. In some cases, microbial communities may act synergistically to achieve complete degradation, where individual species are unable to metabolize the compound alone nih.gov.
Substrate Specificity in Biodegradation Studies of Related Compounds
The enzymatic machinery of microorganisms exhibits a degree of specificity that dictates which substrates they can effectively degrade. In the context of arylpropionic acids, the substrate specificity of enzymes such as esterases and lipases has been a subject of significant academic inquiry, particularly for the production of enantiomerically pure (S)-arylpropionic acids frontiersin.orgnih.gov.
Carboxylesterases are a class of enzymes that have demonstrated broad substrate specificity and are utilized in the kinetic resolution of racemic mixtures of 2-arylpropionate esters frontiersin.orgnih.gov. For example, the esterase Est924 has been shown to hydrolyze a variety of ethyl 2-arylpropionates, indicating a wide substrate scope frontiersin.org. The enantioselectivity of these enzymes, which is the preferential conversion of one enantiomer over the other, is a critical factor in their application. While some esterases show a slight preference for the (R)-enantiomer, protein engineering techniques have been employed to invert this preference to favor the production of the desired (S)-enantiomer nih.gov.
Molecular modeling and docking studies have been used to elucidate the basis of substrate specificity and enantioselectivity in enzymes like Candida rugosa lipase (B570770) and Rhizomucor miehei lipase nih.gov. These studies have shown that the three-dimensional structure of the enzyme's active site plays a crucial role in accommodating the substrate and determining the stereochemical outcome of the reaction nih.gov. The nature of the aryl group and the ester moiety of the substrate can significantly influence the binding affinity and the rate of hydrolysis.
The following table summarizes the hydrolytic activity of an esterase, Est924, towards various racemic ethyl (R, S)-2-arylpropionates, illustrating the enzyme's substrate specificity.
| Substrate (Ethyl Ester of) | Relative Activity (%) |
| 2-Phenylpropionic acid | 100 |
| Ibuprofen | 85 |
| Naproxen | 75 |
| Ketoprofen (B1673614) | 68 |
| Flurbiprofen | 52 |
This table is generated based on the concept of relative enzyme activity towards different substrates as discussed in the referenced literature.
The data indicates that the enzyme exhibits varying levels of activity towards different arylpropionic acid esters, which can be attributed to the structural differences in the aryl moiety of the substrates. Such studies on substrate specificity are crucial for understanding the potential for biodegradation of a wide range of arylpropionic acids, including less-studied compounds like (S)-2-m-Tolyl-propionic acid. The structural similarities suggest that it would likely be a substrate for similar enzymatic degradation pathways, although its specific rate of degradation would require empirical investigation.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for (S)-2-m-Tolyl-propionic acid to prevent degradation or racemization?
- Methodological Answer : Store the compound at -20°C in powder form to minimize thermal degradation. For solutions, use -80°C storage under inert gas (e.g., argon) to prevent oxidation. Monitor enantiomeric purity periodically via chiral HPLC (e.g., using a Chiralpak AD-H column) .
Q. Which analytical techniques are most effective for confirming the structural identity and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aromatic substitution pattern and propionic acid backbone .
- Chiral HPLC : Employ a mobile phase of hexane/isopropanol (90:10) with a flow rate of 1 mL/min to resolve enantiomers. Compare retention times with (R)-enantiomer standards .
- Mass Spectrometry (MS) : Validate molecular weight (164.20 g/mol) using electrospray ionization (ESI-MS) in negative ion mode .
Q. How can researchers synthesize this compound with high enantiomeric excess?
- Methodological Answer : Use asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic resolution via lipases (e.g., Candida antarctica lipase B) to favor the (S)-configuration. Monitor reaction progress with thin-layer chromatography (TLC) and optimize pH (6.5–7.5) to minimize racemization .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, NIST Chemistry WebBook) and stratify by experimental conditions (e.g., cell lines, dosage) .
- Reproducibility Testing : Replicate key assays (e.g., COX-2 inhibition) under standardized conditions, controlling for variables like solvent (DMSO concentration ≤0.1%) and temperature .
- Data Transparency : Adopt open-data practices to share raw datasets and analytical protocols, facilitating cross-validation .
Q. What experimental design strategies are recommended for assessing the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) at 37°C, and quantify metabolites using LC-MS/MS. Calculate half-life () and intrinsic clearance (CL) .
- Isotope-Labeling : Synthesize a -labeled analog to track metabolic pathways and identify phase I/II metabolites .
Q. How can impurity profiling be systematically conducted for this compound batches?
- Methodological Answer :
- HPLC-MS with Orthogonal Separation : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution MS to detect impurities. Compare against pharmacopeial standards (e.g., EP impurities A–N) .
- Quantitative NMR (qNMR) : Quantify residual solvents or byproducts (e.g., toluene derivatives) using deuterated DMSO as a solvent .
Q. What advanced techniques are suitable for resolving discrepancies in chiral configuration data between X-ray crystallography and spectroscopic methods?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Confirm absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs).
- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to validate enantiomeric assignment .
Q. How can researchers optimize chiral separation protocols for this compound in high-throughput screening?
- Methodological Answer :
- Supercritical Fluid Chromatography (SFC) : Utilize CO-methanol mobile phases with chiral stationary phases (e.g., Chiralcel OD-H) for faster separations (≤5 minutes) compared to HPLC .
- Machine Learning : Train models on retention time data from diverse chiral columns to predict optimal separation conditions .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
